N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group, a sulfonamide group, and a 3,5-dimethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic ring and pyrimidine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Uniqueness
N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-dimethyl substitution pattern may enhance the compound’s stability and binding interactions compared to other isomers .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-8(2)5-9(4-7)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJFMKDLBEEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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